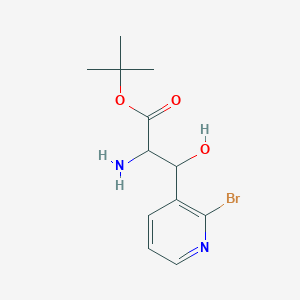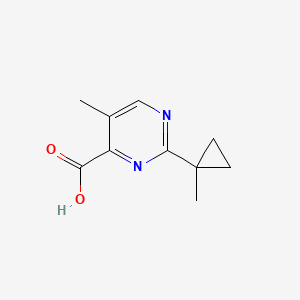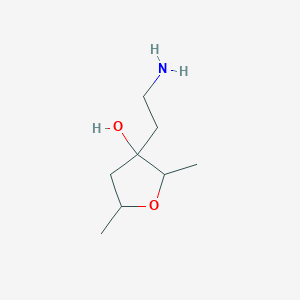
4-Amino-2-(4-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group at the 4-position and a fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Carboxylation: The amine is subsequently carboxylated to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 4-Nitro-2-(4-fluorophenyl)butanoic acid.
Reduction: 4-Amino-2-(4-fluorophenyl)butanol.
Substitution: 4-Amino-2-(4-methoxyphenyl)butanoic acid.
Scientific Research Applications
4-Amino-2-(4-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B receptor. This interaction can modulate neurotransmitter release and has potential implications for the treatment of neurological conditions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-fluorophenyl)butanoic acid: Similar structure but with the amino group at the 3-position.
4-Amino-2-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-2-(4-bromophenyl)butanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-Amino-2-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-amino-2-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
RWOXMKSQFNWKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13209386.png)
![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)

![Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13209420.png)

![2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13209430.png)


![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)

![5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B13209448.png)
![N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13209462.png)
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)
![4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)
